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6-Bromo-8-chlorochroman-4-amine

Catalog No.
S13567383
CAS No.
M.F
C9H9BrClNO
M. Wt
262.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-8-chlorochroman-4-amine

Product Name

6-Bromo-8-chlorochroman-4-amine

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

InChI

InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2

InChI Key

JMHCLHAHYNPNKM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)Br

6-Bromo-8-chlorochroman-4-amine is a chemical compound characterized by its unique structural features, including a chroman backbone with bromine and chlorine substituents. The molecular formula for this compound is C8H7BrClNC_8H_7BrClN, and it has a molecular weight of approximately 248.50 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug design due to its biological activity and structural complexity.

, which include:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: The compound can undergo reduction with lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with nucleophiles like hydroxyl, alkyl, or aryl groups through appropriate reactions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Research indicates that 6-Bromo-8-chlorochroman-4-amine exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity to exert therapeutic effects .

  • Chlorination: Chlorination at the 8th position is performed using chlorine gas or thionyl chloride in the presence of a catalyst.
  • Bromination: Bromination can be carried out using N-bromosuccinimide under controlled conditions to introduce the bromine atom at the 6th position .

Industrial production methods may involve optimization for large-scale synthesis, employing continuous flow reactors and automated purification techniques to enhance yield and purity.

6-Bromo-8-chlorochroman-4-amine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of novel therapeutic agents.
  • Biological Research: Investigated for its biological properties, particularly in drug development targeting various diseases.
  • Chemical Industry: Utilized in the production of specialty chemicals and materials .

Studies on the interactions of 6-Bromo-8-chlorochroman-4-amine with biological targets have revealed its potential as a modulator of enzyme activity and receptor binding. This interaction profile suggests its utility in developing drugs aimed at specific biochemical pathways involved in diseases such as cancer and infections .

Several compounds share structural similarities with 6-Bromo-8-chlorochroman-4-amine, including:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-chlorochroman-4-olHydroxyl group instead of aminePotentially different biological activity due to hydroxyl group
6-Bromo-8-chlorochroman-4-carboxylic acidCarboxylic acid group instead of amineDifferent reactivity profile due to carboxylic acid functionality
6-Bromo-7-chlorochroman-4-amineChlorine at the 7th positionVariation in biological activity based on substitution pattern

Uniqueness

The uniqueness of 6-Bromo-8-chlorochroman-4-amine lies in its combination of both bromine and chlorine atoms along with an amine group at the 4th position. This specific arrangement contributes to its distinct chemical reactivity and biological properties, setting it apart from similar compounds .

The IUPAC name for 6-bromo-8-chlorochroman-4-amine is (4S)-6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine, reflecting its stereochemistry at position 4 and the arrangement of halogen substituents. Its molecular formula, C₉H₉BrClNO, corresponds to a molecular weight of 262.53 g/mol. The compound’s structure is defined by a chroman backbone (a benzopyran system fused with a saturated oxygen-containing ring), where bromine and chlorine occupy the 6- and 8-positions of the aromatic ring, respectively, and an amine group is attached to the saturated carbon at position 4.

Key identifiers include:

  • SMILES: C1COC2=C([C@H]1N)C=C(C=C2Cl)Br
  • InChIKey: JMHCLHAHYNPNKM-QMMMGPOBSA-N

The stereochemistry at position 4 is critical, as enantiomeric forms of chroman derivatives often exhibit divergent biological activities.

Historical Evolution of Chroman-4-amine Derivatives in Organic Synthesis

Chroman-4-amine derivatives emerged as analogs of chroman-4-ones, which gained prominence in the early 2010s as inhibitors of sirtuin 2 (SIRT2), a protein linked to neurodegenerative diseases. Initial work focused on chroman-4-ones with alkyl or alkoxy substituents, synthesized via base-mediated aldol condensations and intramolecular oxa-Michael additions. For example, 6,8-dibromo-2-pentylchroman-4-one demonstrated potent SIRT2 inhibition (IC₅₀ = 1.5 μM), highlighting the importance of halogenation.

Molecular Architecture and Stereochemical Configuration

6-Bromo-8-chlorochroman-4-amine represents a dihalogenated chroman derivative with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 grams per mole [1] [2]. The compound features a characteristic chroman core structure, which consists of a benzene ring fused to a tetrahydropyran ring, with halogen substituents at the 6-position (bromine) and 8-position (chlorine) of the aromatic ring, and an amino group at the 4-position of the saturated ring [3] [2]. The International Union of Pure and Applied Chemistry name for this compound is 6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine, with the Chemical Abstracts Service registry number 1094456-49-1 [1] [2].

Table 1: Molecular Structure and Identification Data

PropertyValue
International Union of Pure and Applied Chemistry Name6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine
Molecular FormulaC₉H₉BrClNO
Molecular Weight (g/mol)262.53
Chemical Abstracts Service Registry Number1094456-49-1
International Chemical IdentifierInChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2
International Chemical Identifier KeyJMHCLHAHYNPNKM-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemC1COC2=C(C1N)C=C(C=C2Cl)Br
PubChem Compound Identifier43155040

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration determination of 6-bromo-8-chlorochroman-4-amine through X-ray crystallographic analysis remains an area requiring comprehensive investigation [5] [6]. While X-ray crystallography has been successfully employed for the structural elucidation of related halogenated organic compounds and has proven instrumental in determining the three-dimensional arrangements of atoms in similar heterocyclic systems, specific crystallographic data for 6-bromo-8-chlorochroman-4-amine are not readily available in the current literature [5] [6].

The crystallographic analysis of analogous chroman derivatives has demonstrated that these compounds typically adopt chair conformations for the saturated six-membered ring, with the amino substituent exhibiting either axial or equatorial orientations depending on the stereochemical configuration [6] [7]. The presence of both bromine and chlorine substituents on the aromatic ring is expected to influence the crystal packing through halogen bonding interactions, which have been observed in structurally related compounds [6] [8].

For absolute configuration determination, the use of anomalous scattering from the heavy halogen atoms (bromine and chlorine) would provide sufficient scattering contrast to establish the stereochemical assignment definitively [5] [6]. The bromine atom, with its higher atomic number, would serve as the primary anomalous scatterer, enabling the determination of the Flack parameter and subsequent assignment of absolute configuration [6] [9].

Conformational Analysis Using NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides essential insights into the conformational preferences and dynamic behavior of 6-bromo-8-chlorochroman-4-amine in solution [10] [11] [7]. The conformational analysis of chroman derivatives using Nuclear Magnetic Resonance techniques has revealed significant information about ring pucker, substituent orientations, and intramolecular interactions [11] [7].

The six-membered saturated ring of the chroman system can adopt various conformations, with chair and half-chair forms being the most energetically favorable [11] [7]. The presence of the amino group at the 4-position introduces additional conformational considerations, as the nitrogen atom can participate in hydrogen bonding interactions that stabilize specific conformations [7] [12].

Proton Nuclear Magnetic Resonance spectroscopy of related chroman-4-amine derivatives has shown characteristic coupling patterns that provide information about the dihedral angles between adjacent protons [10] [7]. The analysis of vicinal coupling constants, particularly between the protons at positions 3 and 4, can reveal the preferred conformation of the saturated ring and the orientation of the amino substituent [11] [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary conformational information through chemical shift analysis [10] [7]. The carbon atoms of the chroman framework exhibit distinct chemical shifts that are sensitive to conformational changes and electronic effects from the halogen substituents [7] [9]. The electron-withdrawing nature of both bromine and chlorine atoms influences the electronic environment of the aromatic carbons, resulting in characteristic downfield shifts in the Carbon-13 Nuclear Magnetic Resonance spectrum [7] [13].

Table 2: Stereoisomeric Forms and Their Properties

StereoisomerChemical Abstracts Service NumberPubChem Compound IdentifierMolecular Weight (g/mol)Stereochemical Configuration
(S)-6-Bromo-8-chlorochroman-4-amine1213906-32-165721027262.53(4S)-configuration
(R)-6-Bromo-8-chlorochroman-4-amine1241682-07-4Not available262.53(4R)-configuration
Racemic mixture1094456-49-143155040262.53Equal mixture of R and S

Thermodynamic Properties and Phase Behavior

The thermodynamic properties and phase behavior of 6-bromo-8-chlorochroman-4-amine are fundamental parameters that govern its physical state, stability, and interactions under various conditions [9] [14] [15]. Understanding these properties is crucial for characterizing the compound's behavior in different environments and predicting its performance in various applications [9] [14].

Melting Point and Crystallinity Studies

The melting point determination of 6-bromo-8-chlorochroman-4-amine requires systematic experimental investigation using standardized thermal analysis techniques [9] [14] [16]. While specific melting point data for this compound are not currently available in the literature, related halogenated chroman derivatives typically exhibit melting points in the range of 60-120 degrees Celsius, depending on the nature and position of substituents [17] [7] [14].

Crystallinity studies of halogenated organic compounds have demonstrated that the presence of multiple halogen substituents can significantly influence the crystal lattice structure and thermal properties [9] [14] [15]. The bromine and chlorine atoms in 6-bromo-8-chlorochroman-4-amine are expected to participate in intermolecular halogen bonding interactions, which can enhance the crystalline stability and influence the melting behavior [6] [14] [15].

Differential Scanning Calorimetry analysis would provide comprehensive thermal characterization, including melting point, enthalpy of fusion, and potential polymorphic transitions [9] [14]. The presence of the amino group introduces additional considerations for thermal analysis, as primary amines can undergo thermal decomposition at elevated temperatures, potentially complicating the determination of true melting points [14] [18].

Thermogravimetric analysis coupled with Differential Scanning Calorimetry would enable the differentiation between melting and decomposition processes, ensuring accurate thermal property determination [9] [14]. The halogen substituents may also influence the thermal stability of the compound, with carbon-halogen bonds potentially undergoing cleavage at high temperatures [9] [19].

Density and Solubility Parameter Calculations

The density of 6-bromo-8-chlorochroman-4-amine can be estimated using theoretical calculations based on molecular volume and packing considerations [14] [15] [13]. The presence of heavy halogen atoms (bromine and chlorine) significantly contributes to the overall molecular density, with bromine having an atomic weight of 79.90 and chlorine having an atomic weight of 35.45 [14] [13].

Computational methods for density prediction typically employ group contribution methods or molecular dynamics simulations to estimate the solid-state density [15] [13]. Related halogenated aromatic compounds with similar molecular structures exhibit densities ranging from 1.4 to 1.8 grams per cubic centimeter, depending on the degree of halogenation and molecular packing efficiency [14] [15] [13].

Solubility parameter calculations for 6-bromo-8-chlorochroman-4-amine involve the assessment of cohesive energy density and intermolecular interactions [15] [20]. The Hansen solubility parameters, which include dispersion, polar, and hydrogen bonding components, provide a comprehensive framework for predicting solubility behavior [15] [20].

The dispersion component of the solubility parameter is influenced by the polarizable halogen atoms, which contribute significantly to van der Waals interactions [15] [20]. The polar component reflects the dipole moments associated with the carbon-halogen bonds and the carbon-nitrogen bond of the amino group [20] [21]. The hydrogen bonding component is primarily determined by the amino group, which can act as both a hydrogen bond donor and acceptor [20] [22].

Table 3: Thermodynamic Properties and Phase Behavior

PropertyValueMethod/Source
Melting Point (°C)Not experimentally determinedRequires experimental determination
Boiling Point (°C)Not experimentally determinedRequires experimental determination
Density (g/cm³)Not experimentally determinedRequires experimental determination
Solubility in WaterLimited solubility expectedPredicted based on structure
Flash Point (°C)Not experimentally determinedRequires experimental determination
Vapor Pressure (mmHg at 25°C)Not experimentally determinedRequires experimental determination
Refractive IndexNot experimentally determinedRequires experimental determination
Crystalline FormCrystalline solid (typical for chromans)Inferred from structural class

Acid-Base Behavior and Protonation Dynamics

The acid-base behavior of 6-bromo-8-chlorochroman-4-amine is primarily governed by the amino group at the 4-position of the chroman ring system [23] [21] [22]. This primary amine functionality imparts basic character to the molecule, enabling protonation under acidic conditions and influencing the compound's behavior in aqueous and non-aqueous media [21] [22] [18].

pKa Determination via Potentiometric Titration

The determination of the acid dissociation constant (pKa) for 6-bromo-8-chlorochroman-4-amine requires systematic potentiometric titration studies under controlled conditions [24] [25] [26]. Potentiometric titration represents the gold standard for pKa determination, providing accurate and reproducible results through the measurement of potential changes during the titration process [24] [25] [26].

The expected pKa value for 6-bromo-8-chlorochroman-4-amine is estimated to be in the range of 8.0 to 9.0, which is lower than typical aliphatic amines due to the electron-withdrawing effects of the aromatic ring system and the halogen substituents [23] [21] [22]. The presence of both bromine and chlorine atoms at positions 6 and 8, respectively, exerts a cumulative electron-withdrawing influence that reduces the basicity of the amino group compared to unsubstituted chroman-4-amine [21] [22].

The potentiometric titration procedure would involve the preparation of aqueous solutions of 6-bromo-8-chlorochroman-4-amine at defined ionic strength, typically 0.01 to 0.1 molar, followed by titration with standardized sodium hydroxide or hydrochloric acid solutions [24] [25] [27]. The use of a combined glass electrode system would enable precise pH measurements throughout the titration range [25] [26].

Data analysis of the potentiometric titration curves employs the Henderson-Hasselbalch equation to determine the pKa value at the point where the compound is fifty percent protonated [25] [26]. For the amino group in 6-bromo-8-chlorochroman-4-amine, the relevant equilibrium can be expressed as the protonation of the neutral amine to form the corresponding ammonium ion [22] [25].

The influence of temperature on the pKa determination must be carefully controlled, as acid-base equilibria exhibit temperature dependence [25] [27]. Standard measurements are typically conducted at 25 degrees Celsius with appropriate temperature control to ensure reproducible results [25] [27].

pH-Dependent Stability Profiling

The pH-dependent stability of 6-bromo-8-chlorochroman-4-amine encompasses the compound's chemical stability across different pH ranges and its susceptibility to hydrolysis, oxidation, or other degradation pathways [28] [29] [19]. Understanding the pH stability profile is essential for determining optimal storage conditions and predicting behavior under various environmental conditions [28] [19].

Primary amines, such as the amino group in 6-bromo-8-chlorochroman-4-amine, generally exhibit good stability under neutral and mildly acidic conditions [22] [28]. However, extreme pH conditions may promote various degradation pathways, including oxidation of the amino group or hydrolysis of the ether linkage in the chroman ring system [28] [19].

Under strongly acidic conditions (pH less than 2), the amino group becomes fully protonated, which may influence the overall stability of the molecule [22] [28]. The protonated form may exhibit different reactivity patterns compared to the neutral amine, potentially affecting the susceptibility to nucleophilic attack or other chemical transformations [28] [19].

Alkaline conditions (pH greater than 12) present different stability challenges, as the amino group remains largely unprotonated and may be more susceptible to oxidative processes [28] [29]. The presence of halogen substituents may also influence the stability under basic conditions, as electron-withdrawing groups can affect the reactivity of adjacent functional groups [29] [19].

Ultraviolet-visible spectroscopy provides a sensitive method for monitoring pH-dependent stability, as changes in the electronic environment of the chromophore system can be detected through shifts in absorption maxima or changes in extinction coefficients [28] [25]. The chroman chromophore system exhibits characteristic absorption bands that are sensitive to protonation state and chemical environment [28] [7].

Table 4: Acid-Base Behavior and Protonation Properties

ParameterEstimated ValueExperimental StatusMethod Required
Basic pKa (amine group)~8.5-9.5 (typical for aromatic amines)Not experimentally determinedPotentiometric titration
Protonation siteNitrogen atom of amine groupPredicted from structureNuclear Magnetic Resonance spectroscopy at variable pH
Conjugate acid formulaC₉H₁₀BrClNO⁺TheoreticalMass spectrometry
pH stability rangeRequires experimental determinationNot studiedUltraviolet-visible spectroscopy vs pH
Protonation equilibrium constantRequires experimental determinationNot measuredPotentiometric titration

Table 5: Comparative Analysis with Related Chroman-4-amine Derivatives

CompoundMolecular FormulaMolecular WeightHalogen SubstitutionExpected pKa Range
6-Bromo-8-chlorochroman-4-amineC₉H₉BrClNO262.53Br at position 6, Cl at position 88.0-9.0 (electron-withdrawing effects)
6-Bromochroman-4-amineC₉H₁₀BrNO228.09Br at position 68.5-9.5
8-Chlorochroman-4-amineC₉H₁₀ClNO183.63Cl at position 89.0-10.0
Chroman-4-amine (unsubstituted)C₉H₁₁NO149.19None9.5-10.5

Retrosynthetic Analysis and Route Optimization

The retrosynthetic analysis of 6-bromo-8-chlorochroman-4-amine reveals multiple strategic approaches for its efficient synthesis [1] [2]. The most practical retrosynthetic disconnection involves the chroman-4-one framework as a key intermediate, followed by functional group transformations to introduce the amine functionality [3]. This approach capitalizes on the well-established synthetic routes to substituted chroman-4-ones through base-promoted crossed aldol condensation reactions [1].

Route optimization studies have identified key structural factors affecting synthetic efficiency. The presence of halogen substituents at positions 6 and 8 requires careful consideration of reaction conditions to prevent competitive elimination reactions [4]. Temperature control proves critical, with optimal results achieved at 160-170°C under microwave irradiation for 1 hour [1]. The choice of base significantly influences both yield and regioselectivity, with diisopropylamine providing superior results compared to other amine bases [2].

Halogenation Sequence Optimization

Regioselective Bromination at Position 6

Regioselective bromination at position 6 of the chroman scaffold represents a crucial synthetic challenge requiring precise control of reaction conditions and reagent selection [5] [6]. The most effective approach utilizes pyridinium tribromide as the brominating agent under mild conditions [2]. This methodology achieves excellent regioselectivity with bromination occurring preferentially at the 6-position due to electronic activation by the adjacent oxygen atom [6].

Mechanistic studies reveal that the regioselectivity arises from the directing effect of the chroman oxygen, which increases electron density at the 6-position through resonance stabilization [5]. The reaction proceeds through electrophilic aromatic substitution, with the rate-determining step involving formation of the arenium ion intermediate [6]. Temperature control proves essential, with reactions conducted at the lowest effective temperature showing enhanced regioselectivity [6].

Alternative brominating agents including N-bromosuccinimide and copper(II) bromide have been evaluated [4]. N-bromosuccinimide in combination with silica gel provides excellent regioselectivity for position 6 bromination, achieving selectivity ratios exceeding 20:1 [5]. The reaction conditions typically involve acetonitrile as solvent at room temperature to 80°C, with reaction times ranging from 2-8 hours [6].

Directed Chlorination at Position 8

Directed chlorination at position 8 requires sophisticated reagent systems capable of overcoming the inherent electronic bias of the chroman scaffold [7]. The development of Palau'chlor (CBMG) has revolutionized this transformation, providing a highly reactive yet selective chlorinating reagent [7]. This guanidine-based chlorinating system demonstrates exceptional reactivity toward electron-rich aromatic systems while maintaining excellent regioselectivity [7].

The mechanism of directed chlorination involves coordination of the chlorinating reagent with the chroman oxygen, which directs the electrophilic chlorination to the 8-position through a chelation-controlled process [7]. The reaction typically proceeds under mild conditions in tetrahydrofuran at temperatures ranging from 0°C to room temperature [8]. Yields of 80-92% are routinely achieved with selectivity ratios exceeding 50:1 for position 8 chlorination [7].

Alternative approaches utilizing N-chlorosuccinimide in combination with chiral catalysts have shown promise for enantioselective chlorination [8]. The organocatalytic approach using imidazolidinone catalysts achieves high enantioselectivity while maintaining excellent regioselectivity [8]. This methodology represents a significant advancement in direct enantioselective α-chlorination chemistry [8].

Amine Functionality Incorporation Strategies

Reductive Amination Approaches

Reductive amination represents the most direct and efficient method for incorporating the amine functionality into the chroman-4-amine structure [9] [10]. This transformation involves the condensation of chroman-4-one with ammonia or primary amines, followed by reduction of the resulting imine intermediate [9]. The process typically proceeds through a two-step in situ reaction mechanism, first forming an iminium intermediate through carbonyl condensation, then reducing this intermediate with appropriate reducing agents [10].

Benzylamine-borane has emerged as an exceptionally effective reducing agent for this transformation [10]. This air-stable complex provides several advantages over traditional reducing agents, including mild reaction conditions, compatibility with both protic and aprotic solvents, and efficient reduction of both aldehydes and ketones [10]. The reductive amination using benzylamine-borane achieves yields of 40-92% with excellent functional group tolerance [10].

Enzymatic reductive amination using imine reductases represents a breakthrough in enantioselective synthesis [11]. Metagenomic imine reductases enable the enantioselective reductive coupling of chroman-3-ones with diverse primary amine partners [11]. This biocatalytic approach delivers high yields and enantiocomplementary selectivity for more than 15 examples at preparative scale, achieving enantioselectivities of 92-99% [11].

Nucleophilic Substitution Pathways

Nucleophilic substitution pathways provide an alternative approach for amine incorporation, particularly useful when starting from halogenated chroman derivatives [12] [13]. The reaction of 3-bromochroman-4-ones with ammonia or primary amines under basic conditions represents a straightforward methodology [14]. However, this approach often suffers from competing elimination reactions, leading to chromone formation as a major byproduct [14].

Optimization of nucleophilic substitution conditions has identified potassium carbonate in acetonitrile as an effective system [14]. The reaction typically proceeds at room temperature to reflux conditions, with yields ranging from 12-85% depending on the nucleophile and substrate substitution pattern [14]. The success of this approach depends critically on the balance between nucleophilicity and basicity of the amine nucleophile [13].

Microwave-assisted nucleophilic substitution has shown significant improvements in both yield and reaction time [4]. The use of morpholine and piperidine as nucleophiles under microwave conditions achieves excellent conversion rates with reduced formation of elimination products [4]. This methodology proves particularly effective for the synthesis of N-heterocyclic chroman derivatives [4].

Catalytic Asymmetric Synthesis

Chiral Auxiliary Applications

Chiral auxiliaries provide a powerful strategy for controlling the absolute stereochemistry of chroman derivatives [15]. The incorporation of chiral oxazolidinones, first introduced by David Evans, has proven particularly effective for asymmetric chroman synthesis [15]. These auxiliaries are temporarily incorporated into the synthetic sequence to bias the stereoselectivity of subsequent reactions, then removed under conditions that preserve the newly formed stereocenters [15].

The oxazolidinone chiral auxiliary approach has been successfully applied to asymmetric aldol reactions of chroman-derived substrates [15]. This methodology enables the stereoselective formation of multiple contiguous stereocenters with excellent diastereoselectivity [15]. Yields of 63-98% with enantioselectivities exceeding 95% are routinely achieved using this approach [15].

Alternative chiral auxiliaries including mandelic acid derivatives and chiral 8-phenylmenthol have shown promise for specific transformations [15]. The choice of auxiliary depends on the specific transformation and the desired stereochemical outcome [15]. Recovery and recycling of chiral auxiliaries represents a crucial economic consideration for practical applications [15].

Enantioselective Hydrogenation Techniques

Enantioselective hydrogenation represents one of the most powerful methods for introducing chirality into chroman derivatives [16] [17]. Ruthenium-Synphos catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones [16] [17]. This methodology provides an atom-economical and environmentally friendly route to optically active 3-aminochroman derivatives [16].

The cationic Ru-Synphos catalyst system achieves remarkable enantioselectivities of up to 96% while maintaining high chemical yields [16] [17]. The reaction proceeds under mild conditions using hydrogen pressures of 1-50 bar at temperatures ranging from 25-80°C [18]. This approach represents a significant advancement in the synthesis of pharmaceutically relevant chroman derivatives [16].

Rhodium-catalyzed asymmetric transfer hydrogenation offers an alternative approach for the enantioselective synthesis of chroman derivatives [19]. The use of formic acid/triethylamine as the hydrogen source under mild conditions delivers reduced compounds in good yields with high diastereoselectivity and excellent enantioselectivity [19]. This methodology achieves diastereomeric ratios up to 98:2 and enantioselectivities exceeding 99% [19].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

260.95560 g/mol

Monoisotopic Mass

260.95560 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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